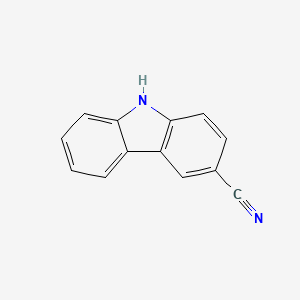

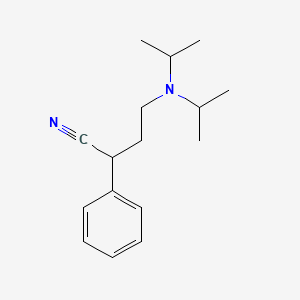

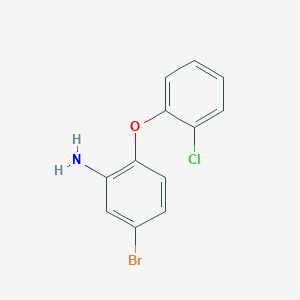

![molecular formula C25H31N7O2 B3145309 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571189-51-0](/img/structure/B3145309.png)

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Vue d'ensemble

Description

Le N-Méthyl Palbociclib est un dérivé du Palbociclib, un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, en particulier dans la transition de la phase G1 à la phase S. En inhibant ces kinases, le N-Méthyl Palbociclib peut effectivement arrêter la prolifération des cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse, en particulier dans le cas du cancer du sein positif aux récepteurs hormonaux et négatif au récepteur 2 du facteur de croissance épidermique humain .

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key protein involved in cell cycle progression . This results in a halt in the cell cycle at the G1 phase, preventing the cell from entering the S phase and thus inhibiting cell proliferation .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4 and CDK6, it disrupts the normal progression of the cell cycle, leading to a halt at the G1 phase . This can have downstream effects on various cellular processes that are dependent on cell cycle progression, including DNA replication, cell growth, and cell division .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, it prevents cells from dividing and growing. This can be particularly effective in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Analyse Biochimique

Biochemical Properties

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound within the enzyme’s active site. Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response.

Metabolic Pathways

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA replication and repair . These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du N-Méthyl Palbociclib implique plusieurs étapes clés :

Réaction de cyclisation : Le 2-acétyl-2-buténoate de méthyle et le malononitrile subissent une réaction de cyclisation en conditions alcalines pour former le 1,4,5,6-tétrahydro-2-méthoxyl-4-méthyl-5-acétyl-6-oxy-3-pyridine carbonitrile.

Réaction de substitution : L'intermédiaire formé réagit avec un cyclopentane halogéné en présence d'un agent liant l'acide pour produire du N-cyclopentyl-1,4,5,6-tétrahydro-2-méthoxyl-4-méthyl-5-acétyl-6-oxy-3-pyridinecarbonitrile.

Réaction de condensation : Cet intermédiaire subit ensuite une réaction de condensation avec la N-[5-(1-pipérazinyl)-2-pyridinyl]guanidine pour former la 6-acétyl-8-cyclopentyl-5,8-dihydro-5-méthyl-2-[5-(1-pipérazinyl)-2-pyridinyl]amino-pyrido[2,3-d]pyrimidin-7(6H)-one.

Réaction de déshydrogénation : Enfin, l'intermédiaire est déshydrogéné à l'aide de sélénate de sodium pour produire le N-Méthyl Palbociclib.

Méthodes de production industrielle : La production industrielle du N-Méthyl Palbociclib suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de matières premières facilement disponibles, de conditions de réaction efficaces et de procédés respectueux de l'environnement pour assurer la rentabilité et la durabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Méthyl Palbociclib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants :

Oxydation : Le sélénate de sodium est couramment utilisé comme agent oxydant.

Réduction : Gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Composés halogénés et agents liant l'acide.

Principaux produits : Les principaux produits formés par ces réactions comprennent divers intermédiaires qui sont essentiels à la synthèse du N-Méthyl Palbociclib .

4. Applications de la recherche scientifique

Le N-Méthyl Palbociclib a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases dépendantes des cyclines.

Biologie : Étudié pour son rôle dans la régulation du cycle cellulaire et son potentiel à arrêter la prolifération des cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique pour le cancer du sein positif aux récepteurs hormonaux et négatif au récepteur 2 du facteur de croissance épidermique humain.

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la recherche pharmaceutique

5. Mécanisme d'action

Le N-Méthyl Palbociclib exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines 4 et 6. Ces kinases sont essentielles pour la phosphorylation de la protéine du rétinoblastome, ce qui permet aux cellules de progresser de la phase G1 à la phase S du cycle cellulaire. En inhibant ces kinases, le N-Méthyl Palbociclib empêche la phosphorylation de la protéine du rétinoblastome, arrêtant ainsi la progression du cycle cellulaire et inhibant la prolifération des cellules cancéreuses .

Composés similaires :

Ribociclib : Un autre inhibiteur des kinases dépendantes des cyclines 4 et 6 utilisé dans le traitement du cancer du sein.

Abémaciclib : Semblable au Palbociclib et au Ribociclib, il inhibe les kinases dépendantes des cyclines 4 et 6, mais a un profil pharmacocinétique différent.

Unicité : Le N-Méthyl Palbociclib est unique en raison de sa structure moléculaire spécifique, qui permet une inhibition sélective des kinases dépendantes des cyclines 4 et 6. Cette sélectivité en fait un inhibiteur puissant avec moins d'effets hors cible par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

N-Methyl Palbociclib has several scientific research applications:

Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its role in cell cycle regulation and its potential to halt the proliferation of cancer cells.

Medicine: Explored as a therapeutic agent for hormone receptor-positive and human epidermal growth factor receptor 2-negative breast cancer.

Industry: Potential applications in the development of new cancer therapies and as a reference compound in pharmaceutical research

Comparaison Avec Des Composés Similaires

Ribociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.

Abemaciclib: Similar to Palbociclib and Ribociclib, it inhibits cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.

Uniqueness: N-Methyl Palbociclib is unique due to its specific molecular structure, which allows for selective inhibition of cyclin-dependent kinases 4 and 6. This selectivity makes it a potent inhibitor with fewer off-target effects compared to other similar compounds .

Propriétés

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSZUBKCQUPZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107181 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-51-0 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

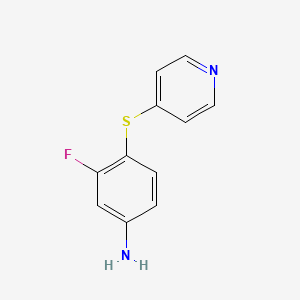

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)